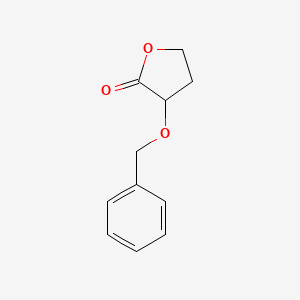

3-(Benzyloxy)oxolan-2-one

Beschreibung

3-(Benzyloxy)oxolan-2-one is a cyclic ester (lactone) derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 3-position of the oxolan-2-one ring.

Eigenschaften

CAS-Nummer |

101999-40-0 |

|---|---|

Molekularformel |

C11H12O3 |

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

3-phenylmethoxyoxolan-2-one |

InChI |

InChI=1S/C11H12O3/c12-11-10(6-7-13-11)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI-Schlüssel |

SCNJRDRFVLSPOO-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(=O)C1OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)oxolan-2-one typically involves the reaction of benzyl alcohol with oxirane-2-one under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Benzyloxy)oxolan-2-one can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)oxolan-2-one undergoes various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The oxolan-2-one ring can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted oxolanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)oxolan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and antibacterial agents.

Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)oxolan-2-one involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. The benzyloxy group plays a crucial role in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-(Benzyloxy)oxolan-2-one and related compounds:

| Compound Name | Substituent at Position 3 | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 3-(Benzyloxy)oxolan-2-one | Benzyloxy (-OCH₂C₆H₅) | C₁₁H₁₂O₃ | 192.21 | Not provided | Ether linkage; moderate lipophilicity |

| 3-(2-Amino-5-methylphenoxy)oxolan-2-one | Amino-phenoxy (-O-C₆H₃(NH₂)CH₃) | C₁₁H₁₃NO₃ | 207.23 | Not provided | Aromatic amine; potential nucleophile |

| 3-[(2-Ethylbutyl)amino]oxolan-2-one | Alkyl amino (-NH-C₄H₉) | C₁₀H₁₉NO₂ | 185.26 | Not provided | Aliphatic amine; increased solubility |

| 3-Acetyl-3-hydroxyoxolan-2-one | Acetyl (-COCH₃) and hydroxy (-OH) | C₆H₈O₄ | 144.13 | EN300-384234 | Keto-enol tautomerism; polar groups |

| (2R,3R,4R)-2-[(Benzoyloxy)methyl]-... | Benzoyloxy (-OCOC₆H₅) and others | C₂₀H₁₈O₈ | 386.35 | 729596-46-7 | Ester-rich structure; steric bulk |

Reactivity and Stability

- 3-(Benzyloxy)oxolan-2-one: The benzyloxy group, being an ether, confers stability under basic conditions but is susceptible to cleavage via hydrogenolysis (e.g., using Pd/C and H₂). This contrasts with benzoyloxy esters (e.g., ’s compound), which hydrolyze more readily under acidic/basic conditions due to the ester’s reactivity .

- Amino-substituted analogs (e.g., ): The amino group enhances nucleophilicity, making these compounds reactive intermediates in peptide coupling or heterocycle synthesis. However, aliphatic amines () may oxidize more readily than aromatic amines () .

- This polar profile contrasts with the hydrophobic benzyloxy derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.